Azure B

Description

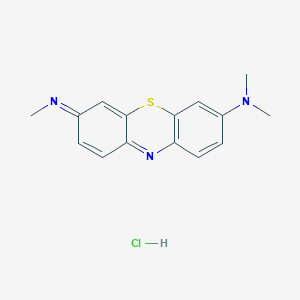

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDJEIWCTMMZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040158, DTXSID40944111 | |

| Record name | Azure B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-55-5, 1231958-32-9 | |

| Record name | Azure B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azure B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azure B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZURE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Applications of Azure B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azure B, a cationic thiazine dye with significant applications in histology, diagnostics, and pharmacology. The document details its chemical structure, physicochemical properties, and established experimental protocols, offering valuable insights for professionals in research and drug development.

Core Chemical Identity of Azure B

Azure B is a synthetic organic compound, a methylated derivative of thionine, belonging to the thiazine class of dyes. It is a major component of polychromed methylene blue and a crucial element in various biological stains, most notably the Romanowsky-Giemsa stain used in hematology. Chemically, it is recognized as a cationic dye, enabling its interaction with negatively charged biomolecules such as nucleic acids.[1]

The fundamental structure of Azure B is a tricyclic phenothiazine core with dimethylamino and methylamino substituents. It is produced through the oxidation of methylene blue.[1][2]

Chemical Structure:

-

IUPAC Name: dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride[1]

-

Alternative IUPAC Name: 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium chloride[3]

-

SMILES: C--INVALID-LINK--=C(C=C1)C=C(C1=N2)SC3=C2C=CC(NC)=C3.[Cl-]

-

InChI: 1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H

Physicochemical and Pharmacological Properties

The utility of Azure B in various scientific applications is dictated by its distinct physicochemical and pharmacological characteristics. These properties are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physicochemical Properties of Azure B

| Property | Value | Reference(s) |

| CAS Number | 531-55-5 | |

| Molecular Formula | C₁₅H₁₆ClN₃S | |

| Molecular Weight | 305.83 g/mol | |

| Appearance | Dark green powder | |

| Melting Point | 205-210 °C (decomposes) | |

| Solubility | Soluble in water (to 1 mg/mL) and ethanol | |

| pKa | 7.4 |

Table 2: Spectroscopic and Pharmacological Properties of Azure B

| Property | Value | Reference(s) |

| Absorption Maximum (λmax) | 644-648 nm (solvent dependent) | |

| Fluorescence Emission Maximum | ~672 nm (when excited at 640 nm) | |

| MAO-A Inhibition (IC₅₀) | 11 nM (recombinant human) | |

| MAO-B Inhibition (IC₅₀) | 968 nM (recombinant human) |

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving Azure B, from classic histological staining to modern enzyme inhibition assays.

Romanowsky-Giemsa Staining for Blood Smears

Azure B is a critical component of Romanowsky-type stains, which are used to differentiate hematopoietic cells. The following is a standard protocol for preparing Giemsa stain and performing the staining procedure.

A. Preparation of Giemsa Stock Solution:

-

Weigh 3.8 g of Giemsa powder (containing Azure B, Methylene Blue, and Eosin Y) and place it into a clean, dry 500 mL amber glass bottle containing 50-100 methanol-cleaned glass beads.

-

Add 250 mL of pure, acetone-free absolute methanol to the bottle.

-

Seal the bottle and shake vigorously for 3-5 minutes to begin dissolving the powder.

-

Add 250 mL of pure glycerol to the mixture.

-

Shake again for 5-10 minutes.

-

Allow the solution to "ripen" or mature by storing it in a dark place at room temperature for at least 1-2 months before use. Shake daily for the first week.

B. Preparation of Giemsa Working Solution:

-

Shortly before use, dilute the stock solution 1:10 to 1:20 with buffered distilled water (pH 6.8 or 7.2). A common dilution is 1 mL of stock solution to 49 mL of buffer.

C. Staining Procedure (Thin Film):

-

Prepare a thin blood smear on a clean microscope slide and allow it to air dry completely.

-

Fix the smear by immersing the slide in absolute methanol for 30 seconds to 5 minutes.

-

Allow the slide to air dry.

-

Flood the slide with the freshly prepared Giemsa working solution and let it stand for 20-30 minutes.

-

Gently rinse the slide with buffered or tap water for 3-5 minutes.

-

Wipe the back of the slide clean and allow it to air dry in a vertical position.

Fluorometric Monoamine Oxidase-A (MAO-A) Inhibition Assay

Azure B is a potent and reversible inhibitor of MAO-A. This protocol outlines a high-throughput method to screen for MAO-A inhibitors based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

A. Reagents and Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

MAO-A Substrate: Tyramine or Kynuramine

-

Azure B (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor: Clorgyline

-

Detection Reagent: A high-sensitivity probe (e.g., OxiRed™ or Amplex Red) that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

B. Assay Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, and detection probe in MAO-A Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of Azure B and the positive control (Clorgyline).

-

Inhibitor Addition: To the wells of the 96-well plate, add 10 µL of the test inhibitor (Azure B), positive control, or assay buffer (for the no-inhibitor control). The final solvent concentration should not exceed 2%.

-

Enzyme Addition: Add 50 µL of the diluted MAO-A enzyme solution to each well. Mix gently and incubate for 10-30 minutes at room temperature (or 25°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare the substrate solution containing the MAO-A substrate (e.g., Tyramine) and the detection probe/HRP mixture. Add 40 µL of this solution to each well to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically at 25°C for 10-30 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of Azure B relative to the no-inhibitor control. The IC₅₀ value can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Analysis of DNA Binding by UV-Visible Spectrophotometry

The planar aromatic structure of Azure B allows it to interact with DNA, primarily through intercalation. This binding can be characterized by monitoring changes in its absorption spectrum.

A. Reagents and Materials:

-

Azure B solution of known concentration (e.g., 10-50 µM) in a suitable buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2).

-

Stock solution of high-purity calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically by measuring the absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹).

-

Dual-beam UV-Visible spectrophotometer.

-

1 cm path length quartz cuvettes.

B. Titration Procedure:

-

Set up two cuvettes: one "reference" cuvette containing only the buffer and one "sample" cuvette containing a fixed concentration of the Azure B solution.

-

Record the initial absorption spectrum of the Azure B solution in the range of approximately 450-750 nm.

-

Incrementally add small aliquots (e.g., 5-10 µL) of the ct-DNA stock solution to both the reference and sample cuvettes. This ensures that the dilution effect is accounted for.

-

After each addition, mix the solution gently by inversion and allow it to equilibrate for 2-5 minutes.

-

Record the absorption spectrum after each addition of DNA.

-

Continue the titration until no further significant changes in the spectrum of Azure B are observed, indicating saturation of binding sites.

C. Data Analysis:

-

Observation: Analyze the changes in the absorption spectrum of Azure B. Intercalative binding is typically characterized by hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift, or shift to a longer wavelength) of the λmax.

-

Binding Constant Calculation: The intrinsic binding constant (Kb) can be determined from the spectral data using the Wolfe-Shimer equation or by plotting [DNA]/(εₐ - εf) versus [DNA], where εₐ is the apparent extinction coefficient, and εf is the extinction coefficient of the free dye.

Visualized Workflow and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

Experimental Workflow: MAO-A Inhibition Assay

The following diagram outlines the key steps in the fluorometric assay used to determine the inhibitory activity of Azure B on Monoamine Oxidase A.

Caption: Workflow for Fluorometric MAO-A Inhibition Assay.

Signaling Pathway: Inhibition of Monoamine Oxidase A

This diagram illustrates the metabolic pathway of monoamine neurotransmitters by MAO-A and the mechanism of inhibition by Azure B.

Caption: Azure B Inhibition of the MAO-A Signaling Pathway.

References

An In-depth Technical Guide to the Azure B Stain Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the action of Azure B, a cationic thiazine dye integral to numerous histological, hematological, and cytological staining procedures. We will delve into its chemical properties, its interactions with cellular macromolecules, the principles of differential staining effects, and its broader biological activities.

Core Principles of Azure B Staining

Azure B is a synthetic organic compound, chemically classified as a methylated thiazine dye.[1] It is a primary oxidation product of Methylene Blue and serves as a crucial component in many polychromatic staining techniques.[2][3][4] As a cationic (basic) dye, its mechanism of action is fundamentally rooted in electrostatic interactions with anionic (acidic) components within cells.[5]

Electrostatic Binding to Cellular Components

The Azure B molecule carries a net positive charge, giving it a strong affinity for negatively charged molecules, also known as basophilic structures. The primary targets for Azure B within a cell are:

-

Nucleic Acids: DNA and RNA are rich in phosphate groups, which are ionized at physiological pH, creating a high density of negative charges. Azure B binds strongly to these phosphate backbones, leading to intense staining of the cell nucleus (rich in DNA) and ribosomes in the cytoplasm (rich in RNA). This property makes Azure B an excellent stain for visualizing nuclear morphology and cytoplasmic basophilia.

-

Acidic Proteins and Proteoglycans: Cellular structures containing high concentrations of acidic amino acids (e.g., aspartic acid, glutamic acid) or sulfated proteoglycans (like heparin in mast cell granules) also attract the cationic Azure B dye.

The initial interaction is a simple acid-base reaction where the dye salt exchanges anions with the anionic groups of the tissue substrate. This results in a characteristic blue coloration of these basophilic structures.

Caption: Core electrostatic interaction of cationic Azure B with anionic cellular targets.

The Romanowsky Effect

The true diagnostic power of Azure B is most evident in its combination with an acidic counterstain, typically Eosin Y, to produce the Romanowsky effect . This phenomenon is responsible for the wide spectrum of colors—from blue to pink to a distinctive purple—seen in Romanowsky-type stains like Giemsa, Wright, and Leishman stains, which are cornerstones of hematology.

The mechanism is a two-step process:

-

Initial Azure B Staining: Azure B rapidly binds to and stains basophilic structures blue, such as chromatin and ribosomes.

-

Azure B-Eosin Complex Formation: Subsequently, the anionic Eosin Y dye penetrates the Azure B-stained structures. In specific locations, particularly the chromatin of cell nuclei, Azure B and Eosin Y molecules form a unique charge-transfer complex. This complex has a different light absorption spectrum than either dye alone, resulting in a vibrant purple color.

The formation of this purple complex is selective and depends on factors like the rate of eosin entry into the Azure B-stained structures. Only structures that permit rapid eosin penetration, such as nuclear chromatin and neutrophil granules, typically form the purple complex under standard staining conditions. This differential staining is critical for identifying and classifying different types of white blood cells.

Caption: The sequential mechanism of the Romanowsky effect.

Metachromasia

Azure B is a metachromatic dye, meaning it can stain certain tissue components, known as chromotropes, in a color that is different from its own orthochromatic (true) blue color. The metachromatic color for Azure B is typically reddish-purple.

This phenomenon occurs when Azure B molecules bind to substrates with a high density of anionic groups, such as the sulfated proteoglycans in mast cell granules or cartilage matrix. The closely spaced negative charges on the chromotrope force the bound cationic dye molecules to stack into ordered aggregates (dimers and polymers). This stacking alters the electron orbitals of the dye molecules, causing a shift in their maximum light absorption to a shorter wavelength and resulting in the observed color change from blue to purple-red.

Caption: Comparison of orthochromatic and metachromatic staining mechanisms.

Quantitative Data Summary

The interaction of Azure B with biological molecules has been characterized quantitatively, providing valuable data for standardizing staining protocols and for other biochemical applications.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Chemical Formula | C₁₅H₁₆ClN₃S | - | |

| Molecular Weight | 305.83 g/mol | - | |

| Absorption Max (λmax) | 641-646 nm | Alcohol/Aqueous | |

| Molar Extinction Coeff. (ε) | 9.40 x 10⁴ M⁻¹cm⁻¹ | Alcoholic |

| Molar Extinction Coeff. (ε) | 7.4 x 10⁴ M⁻¹cm⁻¹ | Aqueous (Monomer) | |

Table 2: Binding Affinities and Interactions

| Target Molecule | Binding Affinity (Ka) | Method/Comment | Reference |

|---|---|---|---|

| dsRNA (poly(A)•poly(U)) | ~10⁶ M⁻¹ | Spectroscopy | |

| dsRNA (poly(C)•poly(G)) | ~10⁵ M⁻¹ | Spectroscopy | |

| dsRNA (poly(I)•poly(C)) | ~10⁵ M⁻¹ | Spectroscopy |

| DNA/Chromatin | Not specified, but strong | Intercalation/Groove Binding | |

Table 3: Other Biological Activities (Inhibitory Concentrations)

| Target Enzyme | IC₅₀ Value | Comment | Reference |

|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | 11 nM | Reversible inhibitor |

| Monoamine Oxidase-B (MAO-B) | 968 nM | Reversible inhibitor | |

Note: Azure B's inhibition of MAO is a distinct pharmacological activity and not directly part of its staining mechanism, but it is a key aspect of its biological action as a metabolite of Methylene Blue.

Experimental Protocols

Protocol: Romanowsky-Type Staining for Blood Smears and Malaria Diagnosis

This protocol is adapted from methodologies used for Giemsa-type staining.

Reagents:

-

Thiazin Dye Stock (0.1%): A solution containing a defined ratio of Azure B and Methylene Blue (e.g., 3:9 ratio for optimal results). Dissolve 0.1g total dye powder in 100 mL methanol.

-

Eosin Y Stock (0.1%): Dissolve 0.1g Eosin Y in 100 mL methanol.

-

Phosphate Buffer (0.1 M, pH 6.5): For dilution and washing.

-

Glycerol

-

Acetone

-

Methanol (99%): For fixation.

Procedure:

-

Prepare a thin blood smear on a glass slide and allow it to air-dry completely.

-

Fix the smear by immersing it in 99% methanol for 1-5 minutes. Allow to air-dry.

-

Prepare the working stain solution. For 40 mL, mix:

-

12 mL of 0.1% thiazin dye stock

-

10 mL of 0.1% Eosin Y stock

-

2 mL of glycerol

-

2 mL of 0.1 M phosphate buffer (pH 6.5)

-

3 mL of acetone

-

Top up to 40 mL with distilled water.

-

-

Place the slide on a staining rack and flood it with the working stain solution.

-

Allow staining to proceed for 10-30 minutes.

-

Gently rinse the slide with phosphate buffer or distilled water until the runoff is clear.

-

Wipe the back of the slide and allow it to air-dry in a vertical position.

-

Examine under a microscope, using oil immersion for detailed cellular morphology.

Caption: Experimental workflow for Romanowsky-type staining of blood smears.

Protocol: Azure B Staining for Paraffin Sections

This protocol is suitable for demonstrating basophilic materials in tissue sections.

Reagents:

-

Azure B Solution (1%): Dissolve 1g of Azure B powder in 100 mL of distilled water.

-

Methylene Blue Solution (1%): Dissolve 1g of Methylene Blue powder in 100 mL of 1% Sodium Tetraborate solution.

-

Standard reagents for deparaffinization and rehydration (Xylene, graded alcohols).

Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Prepare the working stain by mixing 1 mL of 1% Azure B solution and 1 mL of 1% Methylene Blue solution. Note: This creates an Azure B-Methylene Blue dye mixture.

-

Immerse slides in the working stain solution for 5-10 minutes.

-

Briefly rinse in distilled water.

-

Dehydrate rapidly through 95% ethanol, absolute ethanol, and clear in xylene.

-

Mount with a permanent mounting medium.

Expected Results:

-

Cellular nuclei and other basophilic cells: Blue to dark blue.

-

Acidophilic mucopolysaccharides, mast cells: Reddish-purple (metachromasia).

Conclusion

The mechanism of action of Azure B is a multifaceted process governed by fundamental principles of electrostatics and molecular interaction. Its primary function as a cationic dye allows for robust binding to anionic cellular components, particularly nucleic acids. This foundational interaction is further nuanced by the formation of specific complexes with Eosin Y to produce the diagnostic Romanowsky effect and by its inherent ability to polymerize on high-density chromotropes, resulting in metachromasia. A thorough understanding of these mechanisms, supported by quantitative data and standardized protocols, is essential for researchers and clinicians to effectively utilize Azure B for precise and reproducible cellular analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Azure B Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azure B, a cationic thiazine dye essential in various biological staining procedures and research applications. Understanding these core physicochemical properties is critical for ensuring the accuracy, reproducibility, and effectiveness of experimental protocols and for the development of novel applications.

Solubility of Azure B

Azure B exhibits varying degrees of solubility in different solvents, a crucial consideration for the preparation of stock and working solutions. The solubility is influenced by the solvent's polarity and the temperature.

Quantitative Solubility Data

The following table summarizes the known solubility of Azure B in common laboratory solvents.

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 50 mg/mL | Not Specified | [1] |

| Water | 1 mg/mL | Not Specified | |

| Water | Soluble | Not Specified | [2][3] |

| Water | 0.1% (Clear Blue Solution) | Not Specified | |

| Ethanol | 8-10 mg/mL | Not Specified | |

| Ethanol | Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | 60°C (with ultrasonic warming) | |

| Diethyl Ether | Insoluble | Not Specified |

Experimental Protocol: Spectrophotometric Determination of Solubility

This protocol outlines a standard method for determining the solubility of Azure B in a given solvent.

Objective: To quantify the maximum concentration of Azure B that can be dissolved in a specific solvent at a defined temperature.

Materials:

-

Azure B dye powder

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Filter paper (0.45 µm pore size)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Azure B powder to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled environment (e.g., water bath) at the desired temperature. Stir the solution vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Allow the solution to settle. Carefully filter the supernatant using a 0.45 µm filter to remove any undissolved particles.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Azure B with known concentrations in the same solvent.

-

Spectrophotometric Analysis:

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for Azure B (typically around 648-655 nm).

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the filtered, saturated Azure B solution.

-

-

Calculation of Solubility: Use the calibration curve to determine the concentration of Azure B in the saturated solution. This concentration represents the solubility of Azure B in that solvent at the specified temperature.

Stability of Azure B

The stability of Azure B is influenced by several factors, including pH, exposure to light, and temperature. Degradation of the dye can lead to a loss of staining efficacy and the formation of impurities.

pH Stability

Azure B is generally most stable in neutral to slightly basic conditions. In acidic or strongly alkaline solutions, the dye is more susceptible to degradation.

| pH Range | Stability | Observation | Reference(s) |

| 2.6 - 3.0 | Low | Highest degradation rate observed in electro-Fenton process. | |

| 3.0 - 6.0 | Varies | Degradation rate increases with increasing pH in photocatalysis. | |

| 7.0 - 9.0 | High | Generally stable range. | |

| > 8.0 | Decreasing | Degradation rate decreases above pH 8 in some photocatalytic systems. |

Photostability

Azure B can undergo photodegradation upon exposure to light, particularly in the presence of photosensitizers or photocatalysts.

| Condition | Observation | Rate Constant (k) | Reference(s) |

| Photocatalysis (ZnO, visible light) | Pseudo-first-order degradation | 3.30 x 10⁻⁴ s⁻¹ (at 30°C) | |

| Photocatalysis (CaO, tungsten lamp) | Degradation rate dependent on light intensity and pH. | Varies with conditions | |

| Photocatalysis (RGO/NiS composite, visible light) | Enhanced photocatalytic activity. | 1.79 x 10⁻⁴ s⁻¹ |

Thermal Stability

The thermal stability of Azure B is an important consideration for storage and for applications involving elevated temperatures. While comprehensive kinetic data is limited, some studies indicate that temperature can influence the rate of degradation.

| Temperature | Observation | Rate Constant (k) | Reference(s) |

| 30°C | Baseline for photocatalytic degradation. | 3.30 x 10⁻⁴ s⁻¹ | |

| 40°C | Increased rate of photocatalytic degradation. | 3.44 x 10⁻⁴ s⁻¹ | |

| 50°C | Used for accelerated stability testing of stock solutions. | Not specified | |

| 90°C | Used for accelerated stability testing of stock solutions. | Not specified | |

| 298 - 338 K (25 - 65°C) | Adsorption process for removal from aqueous solution is affected by temperature. | Not applicable |

Experimental Protocol: Assessing Photostability

This protocol provides a general method for evaluating the photostability of Azure B in solution.

Objective: To determine the rate of degradation of Azure B upon exposure to a controlled light source.

Materials:

-

Azure B solution of known concentration

-

Solvent/buffer of interest

-

Quartz cuvettes or other transparent vessels

-

Calibrated light source (e.g., xenon lamp with appropriate filters to simulate sunlight)

-

Spectrophotometer or HPLC system

-

Dark control samples (wrapped in aluminum foil)

-

Radiometer or lux meter

Procedure:

-

Sample Preparation: Prepare the Azure B solution in the desired solvent or buffer and place it in a transparent vessel. Prepare identical dark control samples.

-

Light Exposure: Expose the sample to the calibrated light source for a defined period. Place the dark control sample alongside the exposed sample in the same environment but shielded from light.

-

Monitoring Degradation: At regular time intervals, withdraw aliquots from both the exposed and dark control samples.

-

Analysis:

-

Spectrophotometry: Measure the absorbance of the aliquots at the λmax of Azure B. A decrease in absorbance in the exposed sample compared to the dark control indicates photodegradation.

-

HPLC: For a more detailed analysis, use a suitable HPLC method to separate and quantify the parent Azure B peak and any degradation products.

-

-

Data Analysis: Plot the concentration or absorbance of Azure B as a function of exposure time. Calculate the degradation rate constant, often assuming pseudo-first-order kinetics.

Summary and Recommendations

For optimal use of Azure B, it is recommended to prepare fresh solutions and store stock solutions in a cool, dark place. For applications requiring high stability, DMSO is a suitable solvent for stock solutions. The pH of aqueous working solutions should be maintained in the neutral to slightly basic range (pH 7-9) to minimize degradation. When conducting experiments involving light exposure, the use of dark controls is essential to differentiate between thermal and photodegradation. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers to ensure the reliable and effective application of Azure B in their work.

References

An In-depth Technical Guide to Azure B Metachromasia for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Azure B metachromasia, a phenomenon of significant interest in histology, cell biology, and diagnostics. It details the underlying physicochemical principles, experimental protocols, and applications relevant to the scientific community.

Introduction to Metachromasia and Azure B

Metachromasia is a staining characteristic where a dye stains specific tissue components in a color that is different from the color of the dye solution itself.[1][2] The standard color of the dye is known as the orthochromatic color, while the altered color is the metachromatic color.[1] This phenomenon is not due to a mixture of dyes, but rather a change in the light-absorbing properties of a single dye molecule upon binding to specific biological macromolecules.[1]

Azure B, a cationic thiazine dye, is a key component of various biological stains, including Giemsa, Wright's, and Romanowsky stains.[3] It is formed from the oxidation (ripening) of Methylene Blue and is strongly metachromatic. In solution, Azure B is blue (orthochromatic), but when it binds to certain polyanionic substances in tissues, it exhibits a purple to red color (metachromatic). This property makes Azure B an invaluable tool for identifying and localizing specific molecules within cells and tissues.

The Physicochemical Mechanism of Azure B Metachromasia

The metachromatic effect of Azure B is an optical phenomenon driven by the aggregation of dye molecules. The core mechanism relies on the interaction between the cationic dye and specific anionic macromolecules known as chromotropes .

-

Chromotrope Binding : Chromotropes are polymers with a high density of negative charges, such as sulfated glycosaminoglycans (GAGs) found in cartilage matrix and mast cell granules (heparin), as well as nucleic acids (due to their phosphate backbone).

-

Dye Aggregation : The high anionic charge density on the chromotrope forces the bound, planar Azure B molecules into close proximity (less than 0.5 nm apart). This facilitates their stacking into dimeric or polymeric aggregates.

-

Hypsochromic Shift : This stacking alters the electron configuration and resonance of the dye aggregates, causing a shift in the maximal light absorption to a shorter wavelength—a phenomenon known as a hypsochromic shift. For Azure B, this shifts the absorption peak from its blue-light absorbing region (around 648 nm) to a green/yellow-light absorbing region (around 554 nm), resulting in the observed purple-red color.

In contrast, when Azure B binds to structures with low charge density, the dye molecules remain as monomers, and the tissue is stained the orthochromatic blue color.

Quantitative Data & Factors Influencing Metachromasia

The metachromatic reaction is sensitive to various physicochemical conditions. Understanding these factors is critical for reproducible and reliable staining results.

Table 1: Factors Affecting Azure B Metachromasia

| Factor | Effect on Metachromasia | Rationale |

|---|---|---|

| Dye Concentration | Increased concentration favors metachromasia. | Higher concentrations increase the likelihood of dye molecules aggregating on the chromotrope. |

| Temperature | Decreasing temperature favors metachromasia. | Lower temperatures reduce the kinetic energy of dye molecules, stabilizing the weak bonds that hold aggregates together. |

| pH | Acidic pH (generally 3-5) is optimal. | The pH affects the ionization of anionic groups on the chromotrope. A suitable acidic pH ensures that groups like sulfates and phosphates are ionized and available for dye binding. |

| Solvents | Aqueous environments are required; dehydration with alcohols can reverse the reaction. | Water molecules are thought to be involved in stabilizing the dye aggregates. Alcohols disrupt these structures, leading to a loss of metachromasia. |

| Chromotrope Structure | High density of anionic groups (sulfate, phosphate) is essential. | A critical charge density is required to bring dye molecules close enough to stack. Sulfated GAGs are more effective than carboxylated ones. |

Table 2: Spectral Properties of Azure B

| State | Absorption Max (λmax) | Observed Color | Reference(s) |

|---|---|---|---|

| Orthochromatic (Monomer in solution) | ~644-655 nm | Blue |

| Metachromatic (Aggregated on Chondroitin Sulfate) | ~554 nm | Purple-Red | |

Applications in Research and Drug Development

Azure B's metachromatic properties are exploited in numerous research areas.

-

Histology and Pathology : Azure B is widely used for staining semi-thin sections of resin-embedded tissues. Its primary application is the identification of cells and tissues rich in GAGs, such as:

-

Mast Cell Granules : These granules are rich in the highly sulfated GAG, heparin, making them intensely metachromatic. This is crucial for studying allergic and inflammatory responses.

-

Cartilage Matrix : Stains the chondroitin sulfate-rich ground substance, allowing for the study of cartilage development and diseases like osteoarthritis.

-

Mucins : Acidic mucins secreted by goblet cells can be stained metachromatically.

-

Nucleic Acids : Azure B can differentiate cellular RNA (purplish) from DNA.

-

-

Neurobiology : Azure B is used in neurobiology to stain Nissl substance (rough endoplasmic reticulum in neurons), which is rich in RNA. This application is relevant to studies of neuronal health and injury. Research has also explored the role of Azure B and its parent compound, Methylene Blue, in neurodegenerative diseases. Studies suggest Azure B can inhibit the aggregation of tau protein and affect the metabolism of amyloid precursor protein (APP), which are key pathological hallmarks of Alzheimer's disease.

-

Drug Development : Beyond its role as a stain, Azure B has intrinsic pharmacological activity. It is a potent, reversible inhibitor of monoamine oxidase A (MAO-A), an important enzyme in neurotransmitter metabolism and a target for antidepressant drugs. This makes Azure B a compound of interest for neuropharmacology and drug discovery.

Table 3: Pharmacological Profile of Azure B

| Target | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | IC₅₀ | 11 nM | Potent inhibition suggests potential antidepressant effects and contribution to the pharmacology of Methylene Blue. |

| Monoamine Oxidase B (MAO-B) | IC₅₀ | 968 nM | Weaker but still significant inhibition. | |

Experimental Protocol: Metachromatic Staining for Mast Cells in Paraffin Sections

This protocol is adapted from established methods for thiazine dyes and is optimized for demonstrating metachromasia in formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation:

-

1% Potassium Permanganate (KMnO₄): 1 g KMnO₄ in 100 mL distilled water.

-

2% Oxalic Acid: 2 g oxalic acid in 100 mL distilled water.

-

Azure B Staining Solution (0.1%):

-

Azure B (CI 52010): 0.1 g

-

30% Ethanol: 100 mL

-

Dissolve dye in the ethanol solution. Mix well and filter before use. Stable for several months.

-

-

1% Zinc Sulfate (optional differentiator): 1 g ZnSO₄ in 100 mL distilled water. Use can enhance and "fix" the metachromatic color, making it more resistant to alcohol dehydration.

Staining Procedure:

-

Deparaffinization and Rehydration : Bring sections to distilled water through standard xylene and graded alcohol series.

-

Oxidation : Place slides in 1% aqueous potassium permanganate for 5 minutes. This step is optional but can enhance the intensity of the metachromasia.

-

Rinse : Rinse in distilled water.

-

Decolorization : Decolorize with 2% aqueous oxalic acid for 1 minute, or until sections are colorless.

-

Washing : Wash in running tap water for 3 minutes, then rinse in distilled water.

-

Staining : Stain in the 0.1% Azure B solution for 5-10 minutes.

-

Differentiation : Briefly rinse in distilled water. For increased alcohol fastness, differentiate in 1% zinc sulfate until the background is a pale blue.

-

Dehydration and Mounting (Critical Step) : Rinse in distilled water. Blot the section carefully and allow it to air dry completely. This step is critical as alcohols can reverse the metachromatic staining. Once completely dry, clear in xylene and mount with a synthetic, non-aqueous mounting medium.

Expected Results:

-

Metachromatic Staining : Mast cell granules, cartilage matrix - Purple to Red .

-

Orthochromatic Staining : Nuclei, background cytoplasm - Blue .

Technical Considerations:

-

Dye Purity : Inconsistent results can often be traced to poor dye quality or batch variability. Use of certified, high-purity Azure B is recommended.

-

Dehydration : The reversal of metachromasia by alcohol is a significant challenge. The air-drying step is a reliable method to preserve the stain. Controversy exists as to whether true metachromasia must be stable through alcohol dehydration.

-

Fixation : While formalin is standard, some fixatives like Carnoy's or Mota's fixative may result in better preservation of mast cell granules for staining.

References

An In-depth Technical Guide to Azure B for Nucleic Acid Visualization in Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azure B, a versatile cationic thiazine dye, for the visualization and analysis of nucleic acids in cellular contexts. We will delve into its core principles, provide detailed experimental protocols, and present quantitative data to empower researchers in leveraging this classic stain with modern imaging techniques.

Core Principles of Azure B Staining

Azure B is a metachromatic dye that exhibits different colors when bound to different cellular components, a property that makes it particularly useful for distinguishing between DNA and RNA. As a cationic dye, it electrostatically interacts with the negatively charged phosphate backbone of nucleic acids. Its planar phenothiazine structure also allows it to intercalate between the base pairs of DNA.

The differential staining of DNA and RNA is attributed to the phenomenon of metachromasy. When Azure B binds to DNA, it is thought to exist primarily as monomers that intercalate into the double helix, resulting in a blue-green fluorescence. In contrast, the higher density of phosphate groups and the more flexible structure of RNA promote the stacking of Azure B molecules into aggregates (dimers or higher-order stacks). This aggregation causes a shift in the dye's absorption and emission spectra, leading to a purplish-red fluorescence.

Key Properties of Azure B:

-

Chemical Formula: C₁₅H₁₆ClN₃S

-

Molecular Weight: 305.83 g/mol

-

Type: Cationic thiazine dye

Quantitative Data for Azure B-Nucleic Acid Interactions

For reproducible and quantitative analysis, it is crucial to understand the photophysical and binding properties of Azure B. The following tables summarize key parameters.

| Parameter | Value (when bound to DNA) | Reference(s) |

| Excitation Maximum (λex) | ~640-650 nm | [1] |

| Emission Maximum (λem) | ~672 nm | [1] |

| Binding Mode | Intercalation | [2] |

| Binding Affinity (Ka) | ||

| to Calf Thymus DNA | 1.31 x 10⁵ M⁻¹ | [1] |

| Nucleic Acid Type (dsRNA) | Binding Affinity (Ka) | Reference(s) |

| poly(A)•poly(U) | (6.5 ± 0.8) x 10⁵ M⁻¹ | |

| poly(C)•poly(G) | (4.9 ± 0.6) x 10⁵ M⁻¹ | |

| poly(I)•poly(C) | (3.2 ± 0.5) x 10⁵ M⁻¹ |

Experimental Protocols

Preparation of Azure B Staining Solution

A common stock solution of Azure B can be prepared and diluted for various applications.

Materials:

-

Azure B powder (ensure high purity, ≥80% dye content)[3]

-

95% Ethanol

-

0.01% Potassium hydroxide (KOH) solution

-

Distilled or deionized water

Procedure:

-

Dissolve 0.03 g of Azure B powder in 3 mL of 95% ethanol.

-

Swirl gently for approximately 30 seconds to dissolve the dye.

-

Add 10 mL of 0.01% potassium hydroxide solution to the ethanol-dye mixture.

-

This creates a 0.23% Azure B stock solution that can be further diluted for working solutions.

Staining Protocol for Fixed Adherent Mammalian Cells for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

Adherent cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixation solution)

-

0.1% Triton X-100 in PBS (Permeabilization solution)

-

Azure B working solution (e.g., 0.1% in PBS, may require titration)

-

Mounting medium with an antifade reagent

Procedure:

-

Cell Culture: Grow adherent cells on coverslips in a petri dish or multi-well plate to the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.

-

Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is crucial for allowing the dye to access intracellular nucleic acids.

-

Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

-

Staining: Add the Azure B working solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light. The optimal concentration and incubation time should be determined empirically.

-

Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for red fluorescence (for DNA and RNA) or with spectral imaging to distinguish the different emission profiles.

Considerations for Live-Cell Imaging

While Azure B is primarily used for fixed cells, it is cell-permeable and can be used for live-cell imaging, although with some important considerations.

Challenges:

-

Toxicity: At higher concentrations or with prolonged exposure, Azure B can be toxic to living cells.

-

Phototoxicity: Illumination of the dye can generate reactive oxygen species, leading to cell damage.

-

Mitochondrial Accumulation: As a cationic dye, Azure B can accumulate in mitochondria, which have a negative membrane potential.

Recommended Approach for Live-Cell Imaging:

-

Use the lowest possible concentration of Azure B that provides a detectable signal (start in the low micromolar range).

-

Minimize the incubation time.

-

Use minimal excitation light intensity and exposure times during imaging to reduce phototoxicity.

-

Include appropriate controls to monitor cell health and morphology.

Visualization of Cellular Processes and Logical Workflows

Graphviz diagrams can be used to illustrate the experimental workflow and the mechanism of action of Azure B.

References

Azure B in Plant Histology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Azure B, a metachromatic thiazine dye, in the field of plant histology. Azure B is a valuable tool for the differential staining of various cellular components, providing high-contrast images for microscopic analysis. This document provides detailed experimental protocols, quantitative data for staining optimization, and visual representations of staining mechanisms and workflows to aid researchers in utilizing this versatile dye.

Introduction to Azure B

Azure B is a cationic thiazine dye that is structurally similar to Methylene Blue and is, in fact, one of its oxidation products.[1][2] Its ability to bind to negatively charged molecules makes it an excellent stain for nucleic acids (DNA and RNA) and acidic polysaccharides such as pectin found in plant cell walls.[3][4] One of the key characteristics of Azure B is its metachromasia, the phenomenon where the dye stains different substances in different colors.[2] This property allows for the differentiation of various tissue components within a single sample.

Key Properties of Azure B:

| Property | Description |

| C.I. Number | 52010 |

| Molecular Formula | C₁₅H₁₆ClN₃S |

| Molecular Weight | 305.83 g/mol |

| Appearance | Dark green powder |

| Solubility | Soluble in water and ethanol |

| Absorption Max. | 645–650 nm in water |

Azure B is particularly useful for staining semi-thin sections of plant tissues embedded in resin or paraffin. It allows for the clear differentiation of cellular components, with RNA typically staining purplish and DNA appearing blue-green.

Staining Mechanisms and Principles

The primary mechanism of Azure B staining is the electrostatic interaction between the cationic dye molecules and anionic tissue components. In plants, these anionic sites are abundant in the phosphate backbone of nucleic acids and the carboxyl groups of pectic polysaccharides in the cell wall.

Orthochromatic and Metachromatic Staining

Azure B exhibits both orthochromatic and metachromatic staining. Orthochromatic staining results in the tissue appearing the same color as the dye solution (blue). This occurs when the dye molecules bind to substrates at a sufficient distance from each other.

Metachromasia, however, results in a color shift (typically to purple or reddish-purple) when the dye molecules stack in close proximity upon binding to polyanionic substrates with a high density of negative charges. In plant tissues, this is commonly observed in areas rich in pectin and RNA.

The following diagram illustrates the proposed mechanism of Azure B's metachromatic staining of a pectin chain in the plant cell wall.

References

The Role of Azure B in the Morphological Detection of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and various pathological conditions. Its accurate detection is paramount in many fields of biological research and drug development. While numerous specific molecular probes exist to identify apoptotic cells, classical histological and cytological staining methods retain their value for observing the distinct morphological changes associated with this form of cell death. Azure B, a cationic thiazine dye, plays a significant, albeit indirect, role in the morphological identification of apoptosis, primarily as a key component of Romanowsky-type stains. This technical guide provides an in-depth exploration of the principles and methodologies for using Azure B-containing stains to visualize the morphological hallmarks of apoptosis. It is important to note that while Azure B is effective for morphological assessment, it is not a specific or quantitative marker for apoptosis in the manner of molecular probes like Annexin V or TUNEL assays.

Introduction to Apoptosis and Its Morphological Hallmarks

Apoptosis is a genetically programmed and highly regulated process of cell suicide that is essential for the removal of damaged, infected, or unwanted cells. It is characterized by a series of distinct biochemical and morphological events that distinguish it from necrosis, or accidental cell death. The morphological hallmarks of apoptosis are central to its identification in cytological and histological preparations.[1] These include:

-

Cell Shrinkage: The cell loses water and becomes smaller and more compact.

-

Chromatin Condensation and Margination: The chromatin aggregates into dense, sharply defined masses that align against the nuclear envelope.[2][3][4]

-

Nuclear Fragmentation (Karyorrhexis): The nucleus breaks up into several discrete, membrane-bound fragments.

-

Formation of Apoptotic Bodies: The cell breaks down into smaller, membrane-enclosed fragments called apoptotic bodies, which contain fragments of the nucleus and cytoplasm. These are subsequently phagocytosed by neighboring cells or macrophages without inducing an inflammatory response.[1]

Azure B: A Key Component of Romanowsky-Giemsa Stains

Azure B is a cationic thiazine dye that is produced by the oxidation of methylene blue. It has a high affinity for acidic cellular components, particularly nucleic acids (DNA and RNA), to which it imparts a blue to purple color. This property makes it an essential component of Romanowsky-type stains, such as Giemsa, Wright, and Leishman stains, which are widely used in hematology and cytopathology.

The characteristic staining pattern of Romanowsky stains, known as the "Romanowsky-Giemsa effect," is primarily due to the interaction of Azure B and Eosin Y with the molecular components of the cell. Azure B binds to the DNA in the cell nucleus, and the subsequent binding of eosin to this complex results in the distinctive purple coloration of chromatin.

Detecting Apoptotic Morphology with Azure B-Containing Stains

The intense staining of nuclear chromatin by Azure B in Romanowsky-type stains makes these methods well-suited for observing the nuclear changes characteristic of apoptosis. When a cell undergoes apoptosis, the condensation and fragmentation of its chromatin result in intensely stained, dark purple to black nuclear fragments that are easily identifiable under a light microscope.

Visual Characteristics of Apoptotic Cells

When stained with a Romanowsky-type stain containing Azure B, cells at different stages of viability and death present distinct morphological features:

| Cell State | Nuclear Morphology | Cytoplasmic Appearance |

| Viable Cell | Large, round nucleus with finely dispersed, pale purple chromatin. A visible nucleolus may be present. | Abundant, pale blue cytoplasm. |

| Apoptotic Cell | Highly condensed chromatin (pyknosis) appearing as a single, dark purple, shrunken nucleus or multiple, sharply defined, dark purple to black fragments (karyorrhexis) within apoptotic bodies. | Scant, often basophilic (blue) cytoplasm, which may be fragmented into apoptotic bodies. |

| Necrotic Cell | Swollen nucleus with irregular chromatin clumping (karyolysis may lead to a pale, ghost-like appearance). | Swollen, eosinophilic (pink) cytoplasm with loss of membrane integrity. |

Limitations

It is crucial to recognize the limitations of using Azure B-containing stains for apoptosis detection:

-

Lack of Specificity: The morphological changes of late-stage apoptosis can sometimes be difficult to distinguish from necrosis.

-

Qualitative Nature: This method is primarily qualitative and does not provide the quantitative data achievable with methods like flow cytometry.

-

Timing: The classic morphological features of apoptosis are most evident in the mid to late stages of the process. Early apoptotic events are not detectable.

For quantitative analysis and specific detection of early apoptosis, established methods such as Annexin V staining for phosphatidylserine exposure or TUNEL assays for DNA fragmentation are the recommended standards.

Experimental Protocol: Romanowsky-Giemsa Staining for Apoptotic Morphology

The following is a general protocol for staining cell smears to observe apoptotic morphology. This protocol may require optimization depending on the cell type and specific reagents used.

Reagents and Materials

-

Methanol, absolute (for fixation)

-

Giemsa stock solution (commercially available, contains Azure B, Methylene Blue, and Eosin Y)

-

Phosphate buffer, pH 6.8 (for dilution)

-

Distilled water

-

Microscope slides

-

Coplin jars or staining dishes

-

Microscope

Staining Procedure

-

Cell Smear Preparation: Prepare a thin smear of the cell suspension on a clean microscope slide and allow it to air dry completely.

-

Fixation: Fix the air-dried smear by immersing the slide in absolute methanol for 1-5 minutes.

-

Air Dry: Remove the slide from the methanol and allow it to air dry completely.

-

Staining: Prepare a fresh working solution of Giemsa stain by diluting the stock solution (e.g., 1:10 or 1:20) with pH 6.8 phosphate buffer. Immerse the fixed slide in the working Giemsa solution for 15-30 minutes. Staining time may need to be adjusted.

-

Rinsing: Briefly rinse the slide in distilled water or the phosphate buffer to remove excess stain.

-

Drying: Allow the slide to air dry in an upright position.

-

Microscopy: Examine the stained smear under a light microscope using oil immersion for detailed morphological assessment.

Visualizing Apoptotic Pathways and Experimental Workflow

Signaling Pathways Leading to Apoptotic Morphology

The morphological changes observed with Azure B-containing stains are the culmination of complex intracellular signaling cascades. The following diagram illustrates the intrinsic and extrinsic apoptosis pathways leading to the execution phase, where the characteristic nuclear and cellular breakdown occurs.

Experimental Workflow for Morphological Assessment of Apoptosis

The following diagram outlines the general workflow for preparing and staining cell samples to observe apoptotic morphology using a Romanowsky-type stain.

Conclusion

Azure B is a fundamental component of Romanowsky-type stains that are invaluable for the morphological assessment of cells in various biological and clinical contexts. While not a specific probe for the molecular events of apoptosis, the strong nuclear staining imparted by Azure B allows for the clear visualization of the characteristic chromatin condensation and nuclear fragmentation that are hallmarks of apoptotic cell death. For researchers and drug development professionals, Romanowsky-Giemsa staining offers a simple, cost-effective, and rapid method for the qualitative assessment of apoptosis in cell populations. However, for specific and quantitative detection of apoptosis, particularly in its early stages, it is essential to employ more modern and specific techniques such as flow cytometry with Annexin V and propidium iodide or TUNEL assays. The classical morphological approach, empowered by dyes like Azure B, remains a powerful complementary tool in the comprehensive study of cell death.

References

- 1. Morphologic criteria and detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chromatin condensation during apoptosis is accompanied by degradation of lamin A+B, without enhanced activation of cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromatin condensation during apoptosis is accompanied by degradation of lamin A+B, without enhanced activation of cdc2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

Azure B for Staining Viral Inclusions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and applications of Azure B staining for the detection and characterization of viral inclusion bodies. Azure B, a cationic thiazine dye, offers a valuable tool for virological research due to its strong affinity for nucleic acids, which are abundant in viral replication sites.

Introduction to Azure B and Viral Inclusions

Azure B is a metachromatic dye that binds to acidic components of cells, such as DNA and RNA, staining them in various shades of blue and purple.[1][2] This property makes it particularly useful for identifying viral inclusion bodies, which are intracellular sites of viral replication and assembly, often rich in viral nucleic acids and proteins.[1] Viral inclusions can be located in the cytoplasm, the nucleus, or both, and their morphology and staining characteristics can be indicative of the infecting virus.

The staining mechanism of Azure B relies on the electrostatic interaction between the positively charged dye molecules and the negatively charged phosphate groups of nucleic acids.[1] The degree of dye polymerization upon binding to the nucleic acid backbone results in the metachromatic shift, allowing for the differentiation of various cellular and viral components.

Core Principles of Azure B Staining

Azure B's effectiveness in staining viral inclusions stems from its ability to differentiate between cellular RNA and DNA. It typically stains DNA a blue-green color and RNA a purplish hue.[3] This differential staining is crucial for studying the composition and activity of viral replication sites.

The intensity and color of Azure B staining can be influenced by several factors, including:

-

Fixation: The choice of fixative can affect the preservation of cellular and viral structures and the accessibility of nucleic acids to the dye.

-

pH of the staining solution: The pH can influence the charge of both the dye and the target molecules, thereby affecting staining intensity.

-

Dye concentration and purity: The concentration of the Azure B solution and the presence of contaminants can impact the quality and reproducibility of the staining.

Experimental Protocols

This section details protocols for Azure B staining of viral inclusions in both cultured cells (air-dried smears) and paraffin-embedded tissue sections.

Staining of Viral Inclusions in Cultured Cells (Air-Dried Smears)

This protocol is adapted from a method for staining bacterial capsules and is suitable for observing the cytopathic effect (CPE) and viral inclusions in infected cell monolayers grown on slides or coverslips.

Materials:

-

Azure B powder

-

95% Ethanol

-

0.01% Potassium hydroxide (KOH) solution

-

Distilled water

-

Fixative (e.g., 99% Ethanol or Methanol)

-

Pasteur pipettes

-

Coplin jars or staining dishes

Stain Preparation (0.23% Azure B Solution):

-

Dissolve 0.03g of Azure B powder in 3ml of 95% ethanol.

-

Swirl gently for approximately 30 seconds to dissolve the powder.

-

Add 10ml of 0.01% potassium hydroxide solution.

-

Mix thoroughly. The stain is ready for immediate use.

Staining Procedure:

-

Wash the cell monolayer grown on a slide or coverslip with a balanced salt solution (e.g., PBS) to remove media.

-

Fix the cells by immersing the slide in 99% ethanol for 1 minute.

-

Allow the slide to air-dry completely.

-

Using a Pasteur pipette, cover the fixed smear with the 0.23% Azure B staining solution.

-

Allow the stain to remain in contact with the cells for approximately 5 minutes.

-

Gently wash the stain off with distilled water.

-

Allow the slide to air-dry completely.

-

Mount with a coverslip using an appropriate mounting medium.

Staining of Viral Inclusions in Paraffin-Embedded Tissue Sections

This protocol is a general method for staining paraffin-embedded tissues and can be optimized for specific viral infections.

Materials:

-

Azure B powder

-

Distilled water

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Coplin jars or staining dishes

-

Mounting medium

Stain Preparation (1% Aqueous Azure B Solution):

-

Dissolve 1g of Azure B powder in 100ml of distilled water.

-

Stir until the dye is completely dissolved. Filter if necessary.

Staining Procedure:

-

Deparaffinize the tissue sections by passing them through two changes of xylene (5-10 minutes each).

-

Rehydrate the sections through a graded series of alcohol:

-

Absolute ethanol (2 changes, 3 minutes each)

-

95% ethanol (2 minutes)

-

70% ethanol (2 minutes)

-

-

Rinse in distilled water.

-

Immerse the slides in the 1% Azure B solution for 5-10 minutes. The optimal staining time may need to be determined empirically.

-

Briefly rinse in distilled water to remove excess stain.

-

Dehydrate the sections quickly through a graded series of alcohol:

-

70% ethanol (10-20 seconds)

-

95% ethanol (10-20 seconds)

-

Absolute ethanol (2 changes, 1 minute each)

-

-

Clear the sections in two changes of xylene (2 minutes each).

-

Mount with a coverslip using a resinous mounting medium.

Data Presentation and Interpretation

Quantitative analysis of Azure B staining can provide valuable data on viral load and the progression of infection. While direct quantitative comparisons with other staining methods for viral inclusions are not extensively documented in the literature, the principles of quantitative histology can be applied.

Table 1: Expected Staining Results with Azure B

| Cellular/Viral Component | Expected Color | Rationale |

| Cell Nuclei (DNA) | Blue-green | High concentration of DNA. |

| Cytoplasm (RNA) | Pale blue to purplish | Variable RNA content. |

| Viral Inclusion Bodies | Deep blue to purple | High concentration of viral nucleic acids (DNA or RNA). |

| Nucleoli | Dark blue/purple | High concentration of ribosomal RNA. |

Table 2: Comparison of Azure B with Other Staining Methods for Viral Inclusions

| Staining Method | Principle | Advantages | Disadvantages |

| Azure B | Binds to nucleic acids, metachromatic. | Simple, rapid, cost-effective, good for demonstrating nucleic acid-rich inclusions. | Less specific than IHC, may not detect all types of inclusions. |

| Hematoxylin & Eosin (H&E) | Hematoxylin stains nuclei blue; eosin stains cytoplasm pink. | Routinely used in pathology, provides good morphological detail. | May not clearly differentiate viral inclusions from other cellular structures. |

| Immunohistochemistry (IHC) | Uses specific antibodies to detect viral antigens. | Highly specific and sensitive for detecting viral proteins. | More complex, time-consuming, and expensive than simple stains. |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of ultrastructural details. | Gold standard for morphological characterization of viruses and inclusions. | Requires specialized equipment and expertise, time-consuming sample preparation. |

A study on the detection of bovine coronavirus showed a 78% agreement between IHC and TEM, and a 64% agreement between IHC and direct fluorescent antibody (DFA) testing, indicating that while IHC is a strong alternative to TEM, different methods have varying levels of concordance. Similar comparative studies including Azure B would be beneficial for the field.

Quantitative analysis of stained slides can be performed using digital image analysis software. This allows for the objective measurement of parameters such as the number and size of inclusion bodies, and the intensity of the stain, which can be correlated with viral load as determined by other methods like qPCR.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for Azure B staining.

Caption: Experimental workflow for Azure B staining of viral inclusions.

Caption: Principle of Azure B binding to viral nucleic acids.

Conclusion

Azure B staining is a valuable and accessible technique for the visualization of viral inclusion bodies. Its simplicity, rapidity, and cost-effectiveness make it an excellent tool for initial screening and for laboratories without access to more complex equipment. While it may lack the specificity of immunohistochemistry, its ability to highlight nucleic acid-rich structures provides significant insights into the sites of viral replication. Further research involving direct quantitative comparisons with other staining methods will help to more definitively establish its sensitivity and specificity for various viral infections.

References

Methodological & Application

Azure B and Eosin Y Staining: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Azure B and Eosin Y staining procedure, a cornerstone technique in histology and cytology. This method, a variant of the classic Romanowsky stain, is prized for its ability to produce a polychromatic staining pattern, enabling detailed differentiation of cellular components. The protocol outlines the staining of both paraffin-embedded tissue sections and blood smears, offering insights into the underlying chemical principles and troubleshooting guidance for optimal results.

Principles of Staining

Azure B and Eosin Y staining is a polychromatic staining method based on the interaction of a cationic (basic) thiazine dye, Azure B, and an anionic (acidic) xanthene dye, Eosin Y. This interaction, known as the Romanowsky-Giemsa effect, results in a spectrum of colors that allows for the clear differentiation of various cellular structures.

-

Azure B , a cationic dye, possesses a positive charge and therefore binds to anionic components of the cell, which are termed basophilic. This includes the phosphate groups of nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm. These structures are stained in shades of blue to purple.

-

Eosin Y , an anionic dye, is negatively charged and binds to cationic components in the cell, which are termed acidophilic or eosinophilic. This primarily includes proteins in the cytoplasm and connective tissues, staining them in shades of red and pink.

The combination of these two dyes, along with the precise control of pH, allows for the characteristic purple color of chromatin, the blue of cytoplasm rich in RNA, and the red of erythrocytes and eosinophilic granules.

Applications

The Azure B and Eosin Y stain is a versatile technique with broad applications in both research and diagnostics:

-

Hematology: It is a standard method for the differential staining of blood cells in peripheral blood and bone marrow smears, allowing for the identification and enumeration of various leukocyte types, erythrocytes, and platelets.[1][2]

-

Histopathology: In tissue sections, this stain provides excellent nuclear and cytoplasmic detail, making it valuable for routine histological examination and the identification of pathological changes.

-

Cytology: It is used for the examination of fine-needle aspirates, exfoliated cells, and other cytological preparations to identify cellular morphology and detect abnormalities.

-

Parasitology: The stain is effective in detecting and identifying blood-borne parasites such as Plasmodium (malaria) and Trypanosoma.[1]

Reagent Preparation

Proper preparation of reagents is critical for successful and reproducible staining.

Table 1: Reagent Preparation

| Reagent | Composition | Preparation Instructions |

| Azure B Stock Solution (1%) | Azure B powder: 1 gMethanol, absolute: 100 mL | Dissolve 1 g of Azure B powder in 100 mL of absolute methanol. Mix well and store in a tightly capped brown bottle. |

| Eosin Y Stock Solution (1%) | Eosin Y powder: 1 gDistilled water: 100 mL | Dissolve 1 g of Eosin Y powder in 100 mL of distilled water. Mix well and store in a tightly capped brown bottle. |

| Azure B Working Solution (0.1%) | Azure B Stock Solution (1%): 10 mLDistilled water: 90 mL | Dilute 10 mL of 1% Azure B stock solution with 90 mL of distilled water. Prepare fresh before use. |

| Eosin Y Working Solution (0.1%) | Eosin Y Stock Solution (1%): 10 mLDistilled water: 90 mL | Dilute 10 mL of 1% Eosin Y stock solution with 90 mL of distilled water. Prepare fresh before use. |

| McIlvaine Buffer (pH 4.3) | 0.1 M Citric acid (19.21 g/L): 115 mL0.2 M Disodium phosphate, dibasic (28.4 g/L): 85 mL | Mix 115 mL of 0.1 M citric acid solution with 85 mL of 0.2 M disodium phosphate solution. Adjust pH to 4.3 if necessary.[3] |

| Phosphate Buffer (pH 6.8) | 0.1 M Monosodium phosphate (12.0 g/L)0.1 M Disodium phosphate (14.2 g/L) | Mix solutions of 0.1 M monosodium phosphate and 0.1 M disodium phosphate until a pH of 6.8 is achieved. |

Experimental Protocols

Protocol 1: Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from a rapid azure and eosin staining technique and is suitable for formalin-fixed, paraffin-embedded tissues.[3]

Table 2: Protocol for Paraffin-Embedded Sections

| Step | Reagent | Time | Purpose |

| 1 | Xylene | 2 changes, 5 min each | Deparaffinization |

| 2 | 100% Ethanol | 2 changes, 3 min each | Rehydration |

| 3 | 95% Ethanol | 2 changes, 3 min each | Rehydration |

| 4 | 70% Ethanol | 2 changes, 3 min each | Rehydration |

| 5 | Distilled Water | 5 min | Final rinse |

| 6 | 0.1% Azure B Working Solution | 30-60 seconds | Nuclear Staining |

| 7 | Distilled Water | Quick dip | Rinse |

| 8 | McIlvaine Buffer (pH 4.3) | Dip 15 times | Differentiation |

| 9 | Distilled Water | Quick dip | Rinse |

| 10 | 0.1% Eosin Y Working Solution | 30-60 seconds | Cytoplasmic Staining |

| 11 | Distilled Water | Quick dip | Rinse |

| 12 | Acetone | 2 changes, 2 min each | Dehydration |

| 13 | Acetone:Xylene (1:1) | 2 min | Clearing |

| 14 | Xylene | 2 changes, 2 min each | Clearing |

| 15 | Mounting Medium | - | Mounting |

Note: Staining times may need to be adjusted based on tissue type and thickness. Acetone is recommended for dehydration as ethanol can extract the Azure B dye.

Protocol 2: Staining of Blood Smears

This protocol is based on the principles of Romanowsky-Giemsa staining for blood films.

Table 3: Protocol for Blood Smears

| Step | Reagent | Time | Purpose |

| 1 | Methanol, absolute | 2-5 minutes | Fixation |

| 2 | Air dry | - | - |

| 3 | Azure B-Eosin Y Working Solution* | 15-30 minutes | Staining |

| 4 | Phosphate Buffer (pH 6.8) | Gentle rinse | Rinse and Differentiate |

| 5 | Distilled Water | Gentle rinse | Final Rinse |

| 6 | Air dry | - | - |

| 7 | Mounting Medium (optional) | - | Mounting |

*Azure B-Eosin Y Working Solution for Blood Smears: Mix equal parts of 0.1% Azure B and 0.1% Eosin Y working solutions immediately before use. Alternatively, a commercially prepared Giemsa or Wright-Giemsa stain can be used.

Expected Results

Table 4: Expected Staining Results

| Cellular Component | Stained Color |

| Nuclei / Chromatin | Purple |

| Cytoplasm (RNA-rich) | Blue |

| Cytoplasm (general) | Pink to Red |

| Erythrocytes | Pink to Orange-Red |

| Eosinophil Granules | Bright Red / Pink |

| Basophil Granules | Deep Purple / Blue |

| Neutrophil Granules | Lilac / Pink |

| Platelets | Light Blue / Purple |

Troubleshooting

Table 5: Troubleshooting Common Staining Issues

| Problem | Possible Cause | Solution |

| Overall weak staining | Staining times too short. Staining solutions are old or depleted. Incomplete deparaffinization. | Increase staining times. Prepare fresh staining solutions. Ensure complete removal of paraffin with fresh xylene. |

| Excessively blue/purple stain | Differentiation step too short. pH of buffer is too alkaline. Sections are too thick. | Increase differentiation time in buffer. Check and adjust the pH of the buffer. Cut thinner sections. |

| Excessively red/pink stain | Differentiation step too long. pH of buffer is too acidic. Azure B solution is too weak. | Decrease differentiation time. Check and adjust the pH of the buffer. Prepare fresh Azure B solution. |

| Precipitate on the slide | Staining solutions were not filtered. Staining solutions were allowed to dry on the slide. | Filter staining solutions before use. Do not allow slides to dry during the staining process. |